molecular formula C14H13N3O4S B12765419 Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) CAS No. 89454-21-7

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester)

Cat. No.: B12765419
CAS No.: 89454-21-7
M. Wt: 319.34 g/mol
InChI Key: DMKNGXHLCBNJKM-UHFFFAOYSA-N
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Description

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as precursors . The reaction conditions often involve boiling in ethanol with carbon disulfide to introduce sulfur at position 2 of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of phase transfer catalysis and solid-liquid reaction conditions can also be employed to isolate regioisomers and achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines .

Scientific Research Applications

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another class of imidazopyridine derivatives with similar biological activities.

    Imidazo[1,5-a]pyridine: Known for their use as GABA A receptor agonists.

    Imidazo[1,2-a]pyridine: Includes drugs like zolimidine and ambien.

Uniqueness

Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is unique due to its specific substitution pattern and the presence of the methanesulfonate ester group, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .

Properties

CAS No.

89454-21-7

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

[4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxyphenyl] methanesulfonate

InChI

InChI=1S/C14H13N3O4S/c1-20-12-8-9(21-22(2,18)19)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)

InChI Key

DMKNGXHLCBNJKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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